![molecular formula C13H6F5N B14756290 Benzenamine, N-[(pentafluorophenyl)methylene]- CAS No. 2341-86-8](/img/structure/B14756290.png)
Benzenamine, N-[(pentafluorophenyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-[(pentafluorophenyl)methylene]- is a chemical compound with the molecular formula C15H10F5N and a molecular weight of 299.2386 g/mol . It is also known by other names such as Phenethylamine, N-(2,3,4,5,6-pentafluorobenzylidene)- and Pentafluorobenzaldehyde N-(phenethyl)imine . This compound is characterized by the presence of a benzenamine group attached to a pentafluorophenyl methylene group, making it a unique and interesting molecule for various scientific applications.
Méthodes De Préparation
The synthesis of Benzenamine, N-[(pentafluorophenyl)methylene]- typically involves the reaction of pentafluorobenzaldehyde with phenethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Pentafluorobenzaldehyde+Phenethylamine→Benzenamine, N-[(pentafluorophenyl)methylene]-
The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Benzenamine, N-[(pentafluorophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding nitro compounds or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Benzenamine, N-[(pentafluorophenyl)methylene]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development. Its ability to interact with specific molecular targets makes it a candidate for the design of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism of action of Benzenamine, N-[(pentafluorophenyl)methylene]- involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context. For example, in antimicrobial studies, the compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death.
Comparaison Avec Des Composés Similaires
Benzenamine, N-[(pentafluorophenyl)methylene]- can be compared with other similar compounds, such as:
Benzenamine, N-[(trifluoromethyl)phenyl]methylene-: This compound has a trifluoromethyl group instead of a pentafluorophenyl group, leading to different chemical and physical properties.
Benzenamine, N-[(difluorophenyl)methylene-: The presence of only two fluorine atoms in the phenyl group results in different reactivity and applications.
Benzenamine, N-[(chlorophenyl)methylene-:
The uniqueness of Benzenamine, N-[(pentafluorophenyl)methylene]- lies in its pentafluorophenyl group, which imparts distinct electronic and steric effects, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
2341-86-8 |
|---|---|
Formule moléculaire |
C13H6F5N |
Poids moléculaire |
271.18 g/mol |
Nom IUPAC |
1-(2,3,4,5,6-pentafluorophenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C13H6F5N/c14-9-8(6-19-7-4-2-1-3-5-7)10(15)12(17)13(18)11(9)16/h1-6H |
Clé InChI |
SDDXBEOBPVXEQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=CC2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


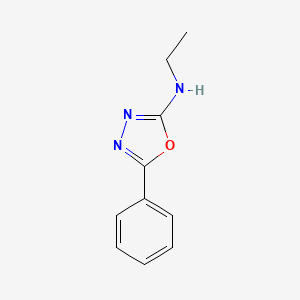
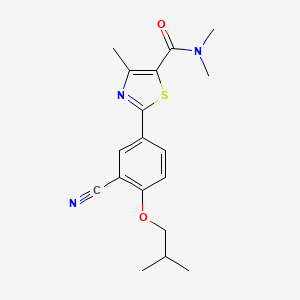
![Spiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane]](/img/structure/B14756217.png)
![4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid](/img/structure/B14756239.png)
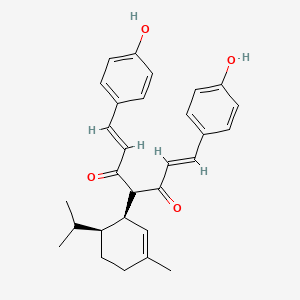
![2',3'-Dideoxy-3'-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine](/img/structure/B14756248.png)
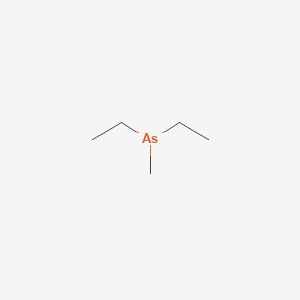
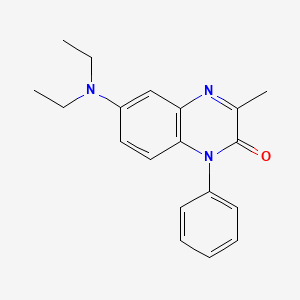
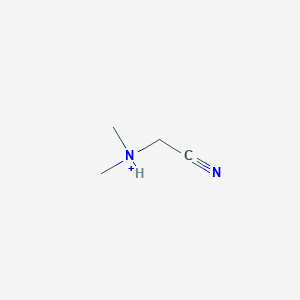
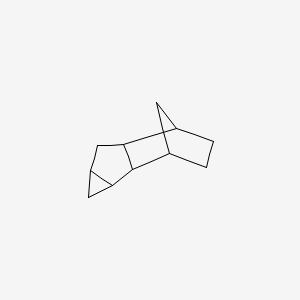
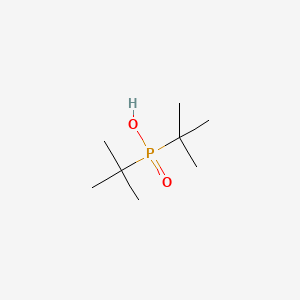

![1-[(1-Adamantylamino)acetyl]-2-pyrrolidinecarbonitrile](/img/structure/B14756281.png)
![4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid](/img/structure/B14756282.png)
